molecular formula C10H10FNO2 B14777591 Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate

Cat. No.: B14777591
M. Wt: 195.19 g/mol
InChI Key: LSECSHLFPAKKGH-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . It is an ester derivative of 3-fluoropyridine and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate can be synthesized through a reaction involving ethyl acrylate and 3-fluoropyridine. The reaction typically requires a base catalyst such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via a nucleophilic substitution mechanism, where the fluoropyridine ring reacts with the acrylate ester to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical behavior and biological activity compared to its analogs .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl 3-(3-fluoropyridin-4-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h3-7H,2H2,1H3

InChI Key

LSECSHLFPAKKGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=NC=C1)F

Origin of Product

United States

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